

RPR121056-d3 for Mass Spectrometry Internal Standard: An In-depth Technical Guide

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Compound of Interest

Compound Name: RPR121056-d3

Cat. No.: B563903

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of **RPR121056-d3** as a mass spectrometry internal standard for the quantitative analysis of RPR121056. RPR121056, a human metabolite of the anticancer agent irinotecan, requires precise and accurate quantification in biological matrices for pharmacokinetic and metabolic studies.^[1] The use of a stable isotope-labeled internal standard such as **RPR121056-d3** is the gold standard for such bioanalytical assays, offering unparalleled accuracy and precision by correcting for variability during sample preparation and analysis.^{[2][3][4]}

Core Principles of Isotope Dilution Mass Spectrometry

The foundation of using **RPR121056-d3** lies in the principle of isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated standard (**RPR121056-d3**) is added to a sample at the initial stage of processing. Due to their near-identical physicochemical properties, the analyte (RPR121056) and the internal standard behave similarly during extraction, chromatography, and ionization.^[3] The mass spectrometer can differentiate between the two compounds based on their mass difference. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, even if sample loss or matrix effects occur, leading to highly reliable quantification.^[3]

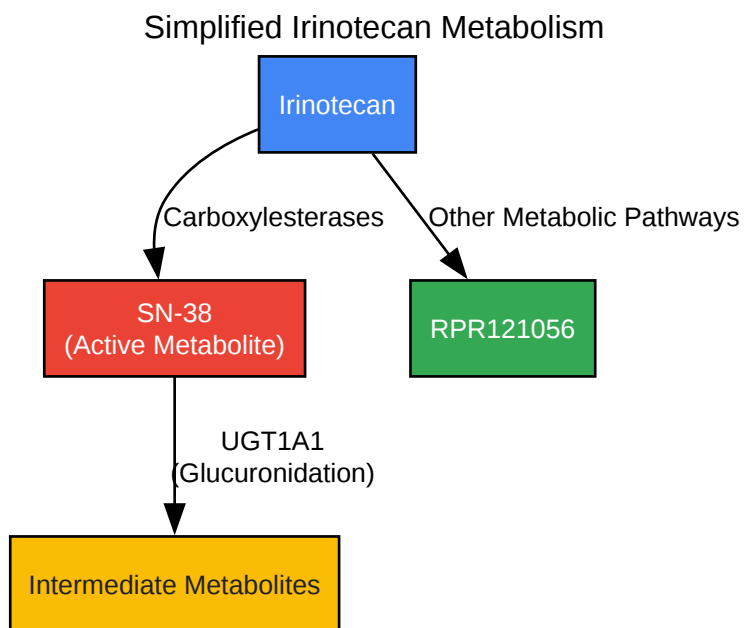
Physicochemical Properties

A summary of the key physicochemical properties of RPR121056 is presented below. The properties of **RPR121056-d3** are assumed to be nearly identical, with a slight increase in molecular weight due to the deuterium labeling.

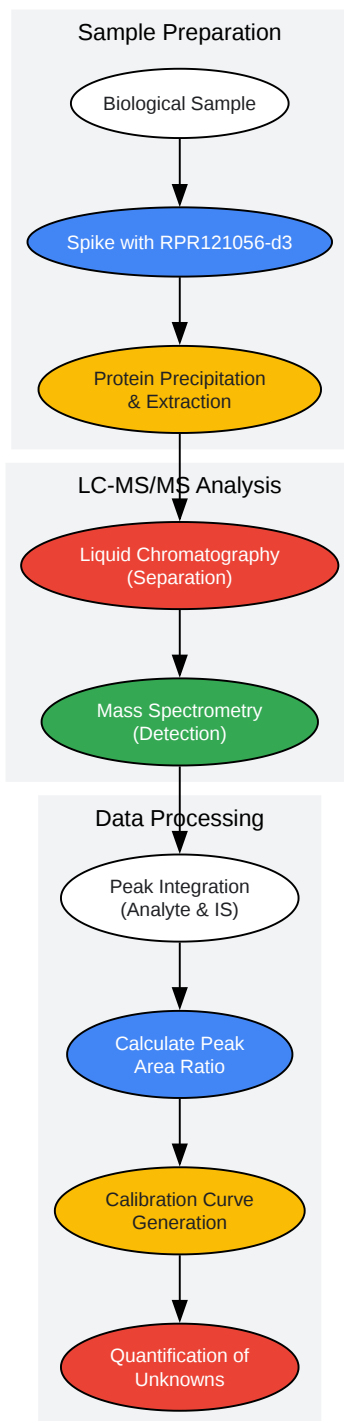
Property	Value
Chemical Formula	C33H38N4O8[1][5]
Molecular Weight (RPR121056)	618.68 g/mol [5]
Molecular Weight (RPR121056-d3)	~621.70 g/mol (assuming 3 deuterium atoms)
IUPAC Name	5-[[1-[[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0 ² , ¹¹ .0 ⁴ , ⁹ .0 ¹⁵ , ²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid[1]
Synonyms	7-ethyl-10-(4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin[1]

Signaling Pathway Context: Irinotecan Metabolism

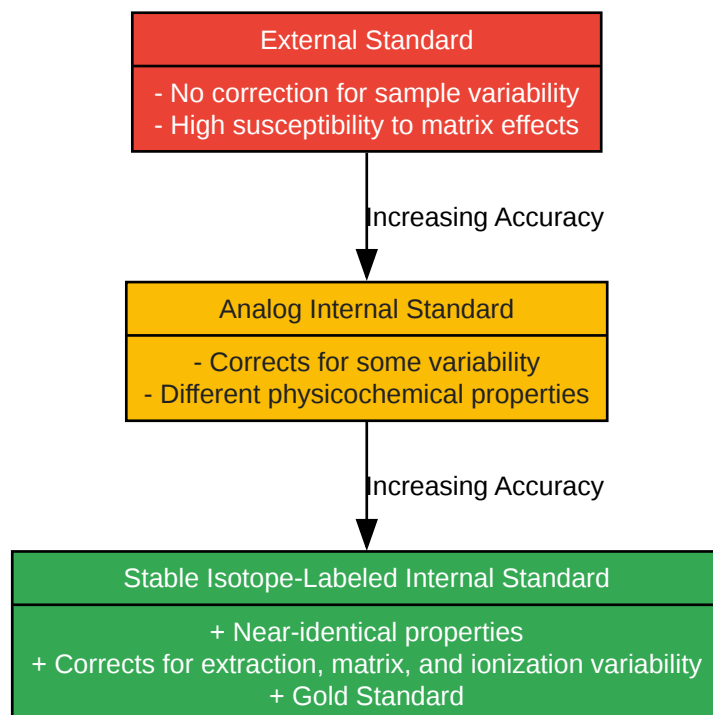
RPR121056 is a metabolite of irinotecan, a topoisomerase I inhibitor used in cancer chemotherapy. Understanding the metabolic pathway of the parent drug is crucial for interpreting the quantitative data of its metabolites. The following diagram illustrates a simplified metabolic pathway leading to the formation of RPR121056.



Quantitative Analysis Workflow



Hierarchy of Quantification Methods



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References

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